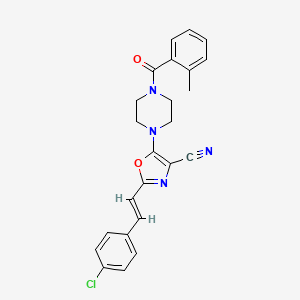

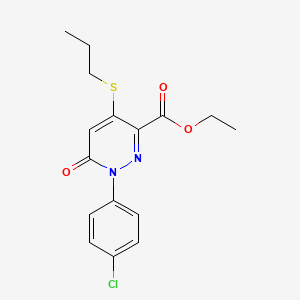

![molecular formula C18H13N3O6S B2553532 4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester CAS No. 877636-48-1](/img/structure/B2553532.png)

4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester

Übersicht

Beschreibung

The compound "4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthesis methods that could be relevant to the analysis of the compound . For instance, the synthesis of various nitrobenzoic acid derivatives and esters is a common theme across the papers, which could provide insights into the potential synthesis pathways and chemical behavior of the compound of interest .

Synthesis Analysis

The synthesis of nitrobenzoic acid derivatives often involves the use of catalysts and specific reagents. For example, paper describes the use of p-toluenesulfonic acid (p-TSA) as a catalyst in the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives. This suggests that similar catalysts might be used in the synthesis of the compound . Additionally, paper outlines the synthesis of a related compound, 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, which involves the reaction of a hydroxy nitrobenzoic ester with a bromoacetic ester in the presence of potassium carbonate. This method could potentially be adapted for the synthesis of "4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitrobenzoic acid derivatives is characterized by the presence of nitro groups and ester functionalities, which can influence the electronic and steric properties of the molecule. Paper discusses the molecular structure of two isomeric nitrobenzoic acid esters, highlighting the importance of hydrogen bonding in the formation of molecular sheets and chains. This information could be extrapolated to predict the molecular structure and intermolecular interactions of "4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester," which may also exhibit hydrogen bonding and other non-covalent interactions.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoic acid esters can be influenced by the presence of electron-withdrawing nitro groups and electron-donating ester groups. Paper describes a Fischer esterification reaction to synthesize 4-amino-3-nitrobenzoic acid methyl ester, indicating that esterification is a viable reaction for these types of compounds. The presence of additional functional groups in "4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester" could lead to a variety of chemical reactions, including nucleophilic substitutions or additions, depending on the reaction conditions and reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid esters, such as solubility, melting point, and reactivity, are determined by their molecular structure. While the papers do not provide specific data on the compound "4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester," they do offer insights into the properties of related compounds. For instance, paper mentions the purification of a nitrobenzoic acid ester using liquid-liquid extraction, which suggests that similar techniques could be applicable for the compound . Additionally, the marked anticonvulsant activity of some alkyl esters of 4-amino-2-sulfamoylbenzoic acid, as reported in paper , could imply potential biological activities for the compound of interest.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry and Synthesis

- The synthesis of 4-amino-3-nitrobenzoic acid methyl ester demonstrates a simple Fischer esterification reaction, presenting an experiment suitable for introductory organic chemistry courses. The process yields a bright-yellow solid, characterized by NMR spectroscopy and thin-layer chromatography (Kam et al., 2020).

- A study on condensation reactions for carboxylic esters synthesis utilized 2-methyl-6-nitrobenzoic anhydride, achieving excellent yields with nearly equimolar amounts of carboxylic acids and alcohols. This process highlights the chemoselectivity and efficiency of using similar nitrobenzoic acid derivatives in organic synthesis (Shiina et al., 2002).

Chemical Reaction Studies

- Research on chlorantraniliprole synthesis used 3-methyl-2-nitrobenzoic acid as a starting material, undergoing a series of reactions including esterification and aminolysis. This study exemplifies the application of nitrobenzoic acid derivatives in the synthesis of complex molecules (Yi-fen et al., 2010).

- Another study focused on synthesizing 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one using a one-pot reaction of related nitrobenzoic acid methyl ester, showcasing an improved method for certain transformations in organic synthesis (Jilani, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O6S/c1-11-3-4-12(7-14(11)21(24)25)17(23)27-16-9-26-13(8-15(16)22)10-28-18-19-5-2-6-20-18/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBWXKRHRFJRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)

![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)

![Ethyl 4-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2553457.png)

![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)

![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)

![2-(2-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2553469.png)

![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2553472.png)